

# The Pharmacological Profile of Triterpenoid Saponins from Celosia: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Celosin H

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## Abstract

The genus *Celosia*, belonging to the *Amaranthaceae* family, is a rich source of bioactive phytochemicals, among which triterpenoid saponins are of significant pharmacological interest. Species such as *Celosia argentea* and *Celosia cristata* have been traditionally used in medicine to treat a variety of ailments, including inflammation, liver disorders, and cancer.[1][2] Modern scientific investigations have begun to validate these uses, identifying specific oleanane-type triterpenoid saponins as the active constituents responsible for these effects.[3] This technical guide provides a comprehensive overview of the pharmacological profile of key triterpenoid saponins isolated from *Celosia*, focusing on their antitumor, anti-inflammatory, and hepatoprotective activities. It summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.

## Introduction: Triterpenoid Saponins from Celosia

Triterpenoid saponins are a major class of secondary metabolites found in *Celosia* species.[4] These glycosidic compounds consist of a triterpenoid aglycone (sapogenin) linked to one or more sugar chains.[5] The primary saponins isolated and characterized from the seeds of *C. argentea* and *C. cristata* include Celosin A, B, C, D, E, F, G, I, II, and Cristatain.[6][7][8] These compounds have demonstrated a range of biological activities, making them promising

candidates for drug discovery and development.[9][10] This document synthesizes the current knowledge on these molecules, providing a technical foundation for further research.

## Pharmacological Activities and Quantitative Data

The therapeutic potential of Celosia saponins has been evaluated through various in vitro and in vivo studies. The most well-documented activities are antitumor, anti-inflammatory, and hepatoprotective effects.

### Antitumor Activity

Several triterpenoid saponins from *Celosia argentea* have been assessed for their cytotoxic effects against various human cancer cell lines. Cristatain, in particular, has shown significant activity.[11] The mechanism of action for many saponins involves the induction of apoptosis and cell cycle arrest.[12]

Table 1: In Vitro Antitumor Activity of Triterpenoid Saponins from *Celosia argentea*

| Saponin    | Cancer Cell Line | Cell Type                      | IC <sub>50</sub> (µg/mL) | Reference |
|------------|------------------|--------------------------------|--------------------------|-----------|
| Cristatain | SHG44            | Human Glioma                   | 23.71                    | [11]      |
| Cristatain | HCT116           | Human Colon Cancer             | 28.53                    | [11]      |
| Cristatain | CEM              | Human Leukemia                 | 26.49                    | [11]      |
| Cristatain | MDA-MB-435       | Human Breast Cancer            | 31.62                    | [11]      |
| Cristatain | HepG2            | Human Hepatocellular Carcinoma | 25.18                    | [11]      |
| Celosin E  | Multiple Lines   | -                              | > 100                    | [11]      |
| Celosin F  | Multiple Lines   | -                              | > 100                    | [11]      |

| Celosin G | Multiple Lines | - | > 100 |[\[11\]](#) |

IC<sub>50</sub> (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in cell viability.

## Anti-inflammatory Activity

The anti-inflammatory potential of Celosia saponins has been demonstrated through the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[\[11\]](#) Cristatain and Celosin E, F, and G have all shown potent inhibitory effects.[\[7\]](#)

Table 2: In Vitro Anti-inflammatory Activity of Triterpenoid Saponins from Celosia argentea

| Saponin    | Cell Line | Assay                    | IC <sub>50</sub> (μmol/mL) | Reference            |
|------------|-----------|--------------------------|----------------------------|----------------------|
| Celosin E  | RAW 264.7 | NO Production Inhibition | 0.158                      | <a href="#">[11]</a> |
| Celosin F  | RAW 264.7 | NO Production Inhibition | 0.384                      | <a href="#">[11]</a> |
| Celosin G  | RAW 264.7 | NO Production Inhibition | 0.278                      | <a href="#">[11]</a> |
| Cristatain | RAW 264.7 | NO Production Inhibition | 0.047                      | <a href="#">[11]</a> |

| Indomethacin (Control) | RAW 264.7 | NO Production Inhibition | 0.371 |[\[11\]](#) |

## Hepatoprotective Activity

Triterpenoid saponins from Celosia have shown significant protective effects against chemically-induced liver injury in animal models. Celosins I and II from *C. argentea* and Cristatain from *C. cristata* have been shown to ameliorate hepatotoxicity induced by carbon tetrachloride (CCl<sub>4</sub>) and N,N-dimethylformamide (DMF) in mice.[\[6\]](#)[\[8\]](#) This protection is evidenced by the reduction of elevated serum levels of key liver enzymes.

Table 3: In Vivo Hepatoprotective Effects of Celosia Saponins in Mice

| Saponin        | Inducing Agent         | Biomarker     | Result                               | Reference |
|----------------|------------------------|---------------|--------------------------------------|-----------|
| Celosin I & II | CCl <sub>4</sub> & DMF | AST, ALT, ALP | Significant decrease in serum levels | [6][13]   |

| Cristatain | CCl<sub>4</sub> & DMF | AST, ALT, ALP | Significant decrease in serum levels |[8] |

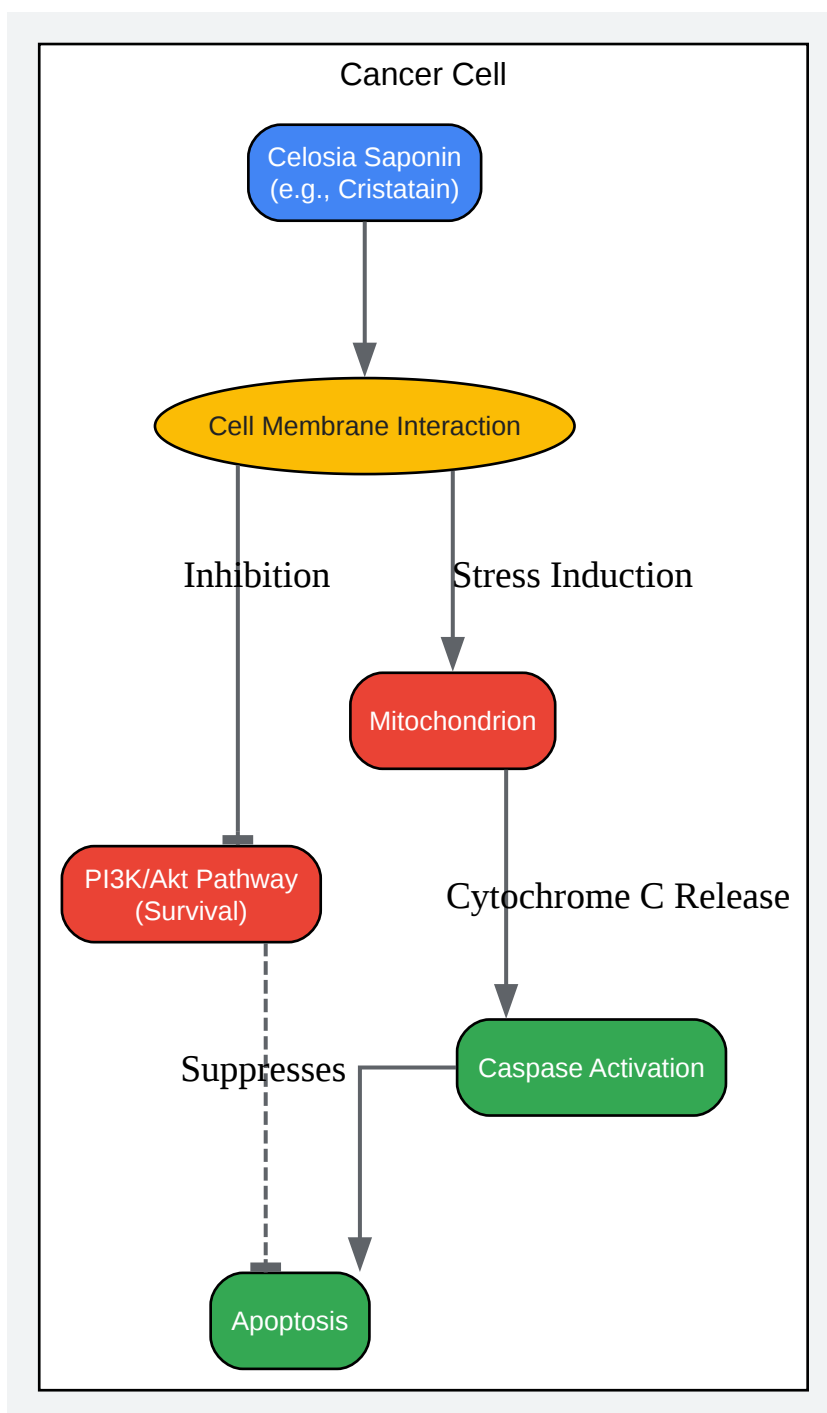
AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase.

## Signaling Pathways and Mechanisms of Action

The pharmacological effects of Celosia saponins are underpinned by their interaction with specific molecular signaling pathways.

### Anticancer Signaling

The anticancer activity of triterpenoid saponins is often mediated through the induction of apoptosis (programmed cell death). This can occur via the intrinsic, mitochondria-dependent pathway, which involves the release of pro-apoptotic factors like cytochrome C.[12] Saponins may also modulate critical cell survival pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[14]

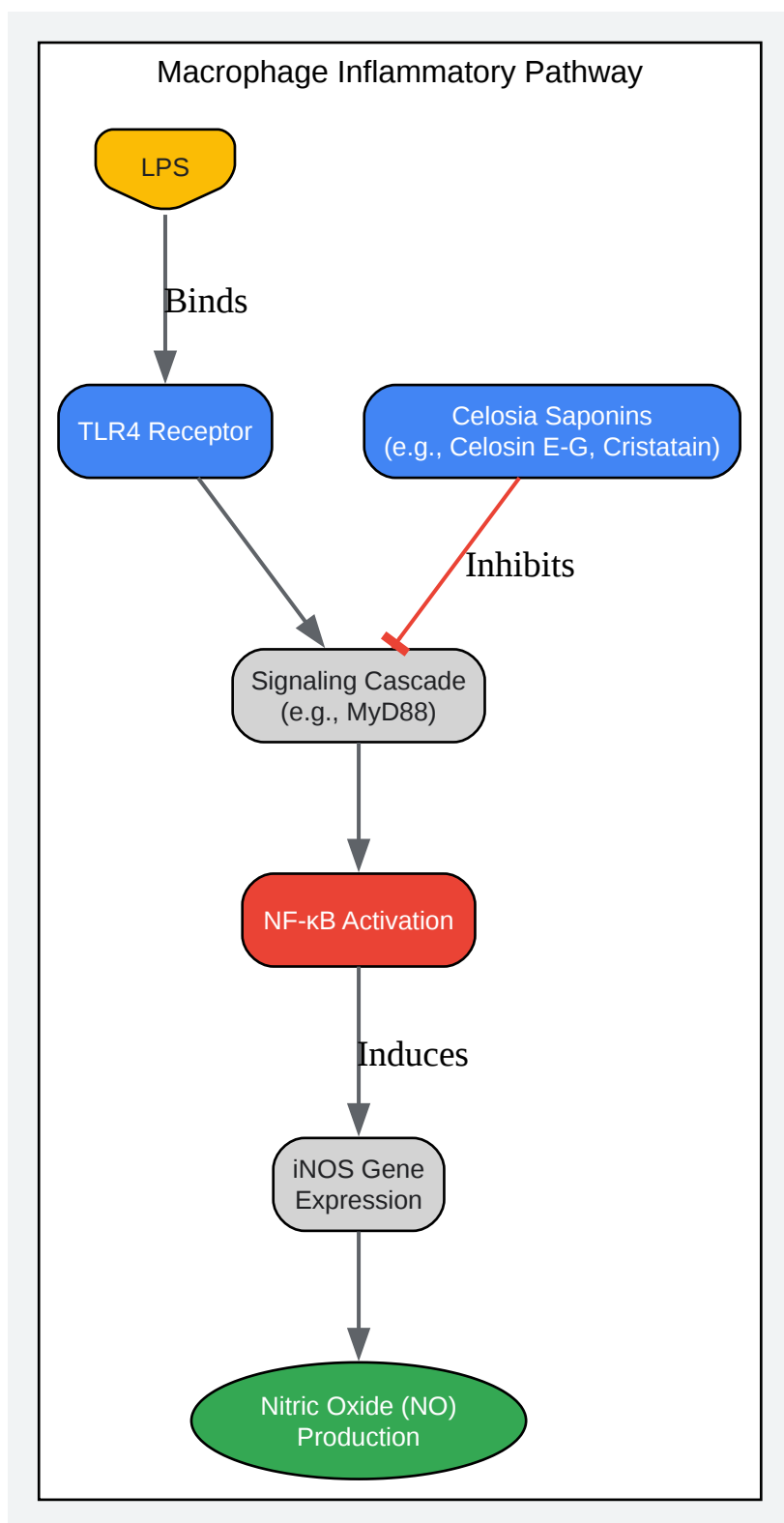


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Caption: Proposed anticancer mechanism of Celosia saponins.

## Anti-inflammatory Signaling

In macrophages, bacterial LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that activates transcription factors like NF- $\kappa$ B. This leads to the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO. Celosia saponins inhibit this process, reducing NO production.



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Caption: Inhibition of LPS-induced NO production by Celosia saponins.

## Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the pharmacological activities of Celosia triterpenoid saponins.

### In Vitro Cytotoxicity Assessment (MTT Assay)

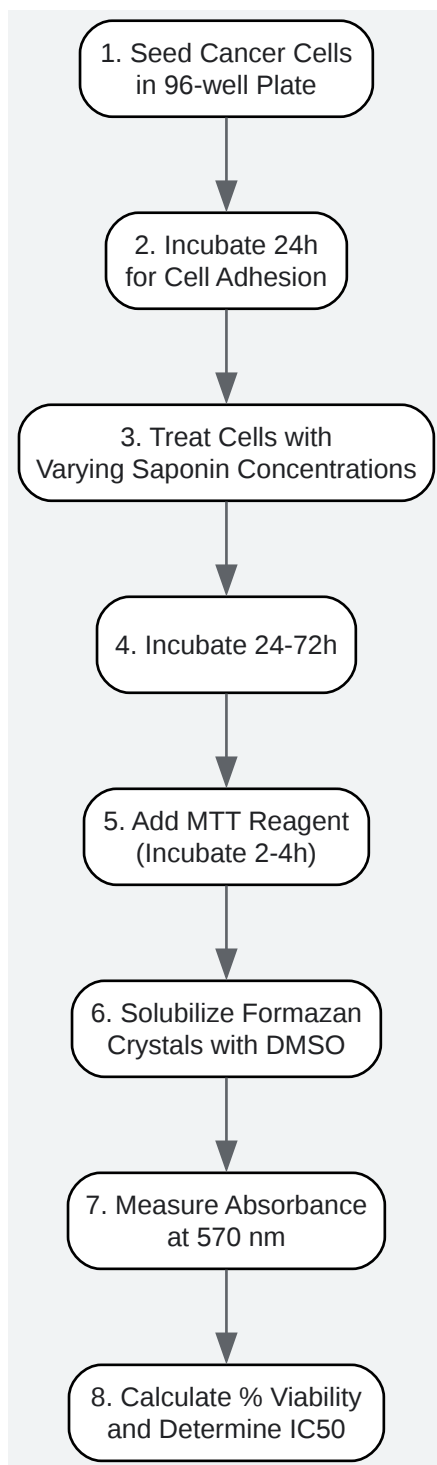
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.<sup>[15]</sup>

**Principle:** Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The amount of formazan produced is directly proportional to the number of living cells.

**Methodology:**

- **Cell Seeding:** Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere to allow for attachment.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the test saponin (e.g., 0.1 to 100 µg/mL). A control group receives medium with vehicle (e.g., DMSO) only. The plates are incubated for an additional 24-72 hours.
- **MTT Addition:** 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
- **Formazan Solubilization:** The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the purple formazan crystals.
- **Absorbance Measurement:** The absorbance is read at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control. The IC<sub>50</sub> value is determined by plotting cell viability against saponin concentration.





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- To cite this document: BenchChem. [The Pharmacological Profile of Triterpenoid Saponins from *Celosia*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15589168#pharmacological-profile-of-triterpenoid-saponins-from-celosia>]

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